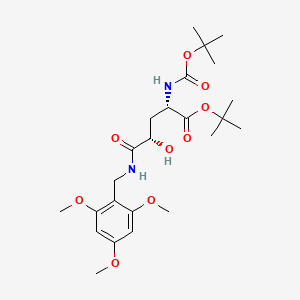

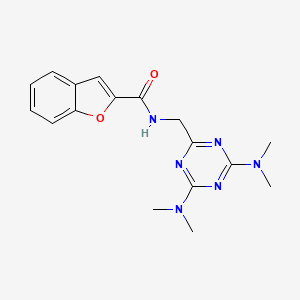

![molecular formula C12H10FN3S B2993220 2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile CAS No. 866010-36-8](/img/structure/B2993220.png)

2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a malononitrile group attached to a fluoro-methylaniline group through a methylsulfanyl methylene bridge . The presence of the fluorine atom and the sulfanyl group could potentially influence the compound’s reactivity and properties .Applications De Recherche Scientifique

Alzheimer's Disease Research

A derivative, [18F]FDDNP, used in positron emission tomography, facilitates the noninvasive localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, aiding in diagnostic assessment and monitoring treatment response. This indicates the potential of related compounds in neuroimaging and diagnostics (Shoghi-Jadid et al., 2002).

Chemical Sensing

New molecules, like M1, have been synthesized for highly selective cyanide detection, showcasing the utility of such compounds in environmental monitoring and safety applications. The specific interaction with cyanide anion highlights their potential as chemosensors (Chen et al., 2015).

Environmental Monitoring

Latent turn-on fluorescent probes based on reactions with malononitrile have been developed for detecting toxic substances, such as malononitrile itself in water. This underscores the relevance of these compounds in creating tools for environmental protection and public health (Jung et al., 2020).

Electronic Materials

Compounds synthesized through the condensation of fluorenones and malononitrile, demonstrating significant intramolecular charge transfer, are explored for their potential in sensitizing photoconductivity in polymer films. Such studies point to applications in electronic and optoelectronic devices (Perepichka et al., 2000).

Antimicrobial Activity

Research on thiazolo[3,2]pyridines containing the pyrazolyl moiety synthesized through reactions involving malononitrile reveals antimicrobial properties. This suggests the potential of structurally related compounds in developing new antimicrobial agents (El‐Emary et al., 2005).

Mécanisme D'action

The mechanism of action of this compound is not specified in the available sources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a chemical reaction or biological system.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-fluoro-3-methylanilino)-methylsulfanylmethylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3S/c1-8-5-10(3-4-11(8)13)16-12(17-2)9(6-14)7-15/h3-5,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOWJXSMQFJBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=C(C#N)C#N)SC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)

![N-(3-methylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2993143.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)

![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)

![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2993158.png)